(4-Methoxyphenyl) propanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13098-94-7 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(4-methoxyphenyl) propanoate |
InChI |
InChI=1S/C10H12O3/c1-3-10(11)13-9-6-4-8(12-2)5-7-9/h4-7H,3H2,1-2H3 |
InChI Key |
ZJTDCIZEZMJDEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 4 Methoxyphenyl Propanoate
Established Synthetic Routes to (4-Methoxyphenyl) propanoate
Traditional methods for the synthesis of this compound primarily rely on well-established reactions such as the esterification of its corresponding carboxylic acid and multi-step pathways involving the derivatization of precursor molecules.
Esterification Processes from 3-(4-Methoxyphenyl)propanoic Acid
The most direct and common method for the synthesis of this compound is the Fischer-Speier esterification of 3-(4-Methoxyphenyl)propanoic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk The reaction is a reversible process, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed, for instance, by azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.comorganic-chemistry.org
The general mechanism for the Fischer esterification proceeds through several key steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack. masterorganicchemistry.com
Nucleophilic attack of the alcohol on the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.org
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of water to form a protonated ester.
Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
Different alcohols can be utilized in this process, leading to a variety of propanoate esters. The choice of alcohol and reaction conditions can be optimized to maximize the yield of the desired this compound.
Multi-step Synthetic Approaches and Precursor Derivatization
Beyond direct esterification, this compound can be synthesized through multi-step reaction sequences that involve the modification of various precursor molecules. These approaches offer flexibility in starting materials and can be adapted to introduce specific functionalities if required.
One potential multi-step pathway could start from a simpler precursor like 4-methoxyphenylacetic acid. This could involve a homologation sequence to extend the carbon chain by one methylene (B1212753) group to form 3-(4-methoxyphenyl)propanoic acid, which can then be esterified as described above.
Another approach could involve the derivatization of a suitable ketone precursor. For instance, the reaction of 1-methoxy-2-methyl-1-trimethylsilyloxyprop-1-ene with 1-acetoxy-1-(4'-methoxyphenyl)-2,2-dimethylpropane in the presence of zinc iodide has been shown to produce methyl 3-(4'-methoxyphenyl)-2,2,4,4-tetramethylpentanoate. researchgate.net While this specific product is more complex, the underlying principle of using silyl enol ethers to react with electrophiles demonstrates a viable strategy for constructing the carbon skeleton of propanoate derivatives.
Advanced Synthetic Strategies and Enantioselective Approaches
Modern synthetic chemistry has seen the development of advanced methodologies that allow for greater control over the stereochemical outcome of reactions. These strategies are particularly important when the target molecule possesses chirality, as is the case for many biologically active compounds.
Asymmetric Synthesis and Chiral Induction in Propanoate Derivatives
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. scripps.edu For propanoate derivatives, this can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. nih.govkaust.edu.sa Chiral induction is a key concept in asymmetric synthesis, where a chiral element in the reaction influences the stereochemical outcome, leading to the preferential formation of one enantiomer over the other. nih.govyoutube.com
For example, the diastereoselective alkylation of a chiral oxazolidinone with an appropriate electrophile is a well-established method for the asymmetric synthesis of 2-substituted propionic acid derivatives. nih.gov This approach could be adapted for the synthesis of chiral this compound derivatives. The chiral auxiliary directs the approach of the electrophile, leading to a high degree of stereocontrol. After the alkylation step, the auxiliary can be cleaved to yield the desired chiral carboxylic acid, which can then be esterified.
The development of new chiral ligands and catalysts continues to expand the toolkit for asymmetric synthesis, offering more efficient and selective methods for producing enantiomerically pure compounds. mdpi.com
Enzymatic Resolution Techniques for Stereoisomeric Enrichment
Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. mdpi.com This method utilizes the stereoselectivity of enzymes, which often catalyze reactions with a high degree of enantiomeric preference. nih.gov Lipases are a class of enzymes that are commonly used for the kinetic resolution of esters and alcohols. scielo.org.armdpi.com
In a typical enzymatic kinetic resolution of a racemic propanoate ester, a lipase (B570770) will selectively hydrolyze one enantiomer at a much faster rate than the other. This results in a mixture of one enantiomer of the unreacted ester and the corresponding enantiomer of the carboxylic acid, which can then be separated. mdpi.comscielo.org.ar The efficiency of the resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity.
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Candida rugosa lipase | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol acetate | (S)-1-(isopropylamine)-3-phenoxy-2-propanol | 96.2% (product) | mdpi.com |
| Pseudomonas fluorescens lipase | RS-O-BP (a propranolol ester) | S(-)-propranolol | 87% (product) | scielo.org.ar |
This table illustrates the high enantiomeric excesses that can be achieved through enzymatic resolution for related compounds, highlighting the potential of this technique for the stereoisomeric enrichment of this compound derivatives.
Continuous Flow Synthesis Developments for this compound
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering several advantages over traditional batch processing. springernature.comnih.govnih.gov These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. springernature.com
While a specific continuous flow synthesis for this compound has not been extensively reported, the principles of flow chemistry can be readily applied to its production. For instance, the esterification of 3-(4-Methoxyphenyl)propanoic acid could be performed in a flow reactor where the acid and alcohol are continuously pumped and mixed with a solid-supported acid catalyst. The product stream could then be subjected to in-line purification to isolate the desired ester.
Multi-step syntheses can also be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next, eliminating the need for intermediate workup and purification steps. syrris.jp This approach has been successfully applied to the synthesis of complex natural products and active pharmaceutical ingredients. nih.govsyrris.jp The development of a continuous flow process for this compound could lead to a more efficient, safer, and scalable manufacturing process.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Vessel | Flasks, reactors | Tubing, microreactors, packed beds |
| Mixing | Stirring | Diffusion, static mixers |
| Heat Transfer | Surface area of the vessel | High surface-area-to-volume ratio |
| Safety | Potential for thermal runaway in large batches | Smaller reaction volumes, better temperature control |
| Scalability | Scaling up can be challenging | Scaling out by running multiple reactors in parallel or longer run times |
This table provides a comparison of the key features of batch versus continuous flow synthesis, underscoring the potential advantages of adopting flow chemistry for the production of this compound.
Derivatization Chemistry and Analog Synthesis of this compound
The chemical structure of this compound offers multiple sites for derivatization, including the propanoate backbone, the aromatic ring, and the methoxy (B1213986) group. These sites allow for a wide range of chemical transformations to synthesize a diverse library of analogs.
Functional Group Transformations and Reactivity Studies on the Propanoate Backbone
The ester functional group is the most reactive center on the propanoate backbone and is amenable to several transformations. libretexts.orgsolubilityofthings.com Esters are generally stable, which makes them easy to work with, yet they are sufficiently reactive to undergo a variety of useful reactions. libretexts.org
Key reactions involving the propanoate ester group include:
Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed back to its constituent carboxylic acid, 3-(4-methoxyphenyl)propanoic acid, and methanol (B129727). The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.org
Transesterification: This reaction involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol would yield ethyl 3-(4-methoxyphenyl)propanoate. An excess of the reactant alcohol is often required to shift the equilibrium towards the product. nih.gov
Aminolysis: Reaction with ammonia or primary/secondary amines can convert the ester into the corresponding amide.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester group to a primary alcohol, yielding 3-(4-methoxyphenyl)propan-1-ol. This reaction proceeds by nucleophilic addition of a hydride to the carbonyl carbon. libretexts.org
Reaction with Grignard Reagents: Treatment with two equivalents of a Grignard reagent (R-MgX) followed by an acidic workup transforms the ester into a tertiary alcohol. The reaction first forms a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent. libretexts.org
These transformations highlight the versatility of the propanoate backbone as a handle for introducing new functional groups and building more complex molecules.
Synthesis of Substituted this compound Analogs
The synthesis of analogs can be achieved by modifying either the aromatic ring or the propanoate chain. Research has demonstrated the synthesis of various substituted analogs, often starting from precursors other than this compound itself but resulting in a related structure.
For instance, the synthesis of 4-allyl-2-methoxyphenyl propanoate has been reported using the Yamaguchi esterification method. neliti.com This process involves reacting 4-allyl-2-methoxyphenol with propionic acid in the presence of 2,4,6-trichlorobenzoyl chloride, triethylamine, and 4-dimethylaminopyridine, achieving high yields of 80-90%. neliti.com
Another example involves the synthesis of methyl 3-(4'-methoxyphenyl)-2,2,4,4-tetramethylpentanoate. researchgate.net This analog, with significant substitution on the propanoate chain, was prepared by reacting 1-methoxy-2-methyl-1-trimethylsilyloxyprop-1-ene with 1-acetoxy-1-(4'-methoxyphenyl)-2,2-dimethylpropane in the presence of zinc iodide, resulting in an 84% yield. researchgate.net
| Analog Synthesized | Key Reagents | Methodology | Yield |
|---|---|---|---|
| 4-Allyl-2-methoxyphenyl propanoate | 4-Allyl-2-methoxyphenol, Propionic acid, 2,4,6-Trichlorobenzoyl chloride | Yamaguchi Esterification | 80-90% neliti.com |
| Methyl 3-(4'-methoxyphenyl)-2,2,4,4-tetramethylpentanoate | 1-Methoxy-2-methyl-1-trimethylsilyloxyprop-1-ene, 1-Acetoxy-1-(4'-methoxyphenyl)-2,2-dimethylpropane, Zinc iodide | Mukaiyama Aldol-type Reaction | 84% researchgate.net |
Heterocyclic and Fused Ring Systems Derived from this compound Precursors
The core structure of this compound can serve as a precursor for the synthesis of more complex heterocyclic and fused ring systems, which are significant scaffolds in medicinal chemistry. nih.gov
One approach involves the cyclization of derivatives. For example, 3-aroylprop-2-enoic acids, which can be conceptually derived from the propanoate structure, react with hydrazines to form pyridazinone derivatives. researchgate.net Similarly, hydrolysis of the ester to 3-(4-methoxyphenyl)propionic acid followed by intramolecular Friedel-Crafts acylation can lead to the formation of fused ring systems like substituted indanones. The hydrolysis of methyl 3-(4'-methoxyphenyl)-2,2,4,4-tetramethylpentanoate to its corresponding carboxylic acid and subsequent cyclization with methanesulfonic acid affords 3-(1',1'-dimethylethyl)-6-methoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. researchgate.net
Mechanistic Investigations of Key Reactions Involving this compound
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic procedures.
Hydrolysis and Transesterification Kinetics of Propanoate Esters
The hydrolysis of esters is a well-studied reaction. For the closely related compound 4-methoxyphenyl-2,2-dichloroethanoate, kinetic studies in aqueous solutions have shown that the rate constants for pH-independent hydrolysis are significantly influenced by the presence of organic co-solvents like acetonitrile, polyethylene glycol, and tetrahydrofuran. rsc.org It was observed that the logarithm of the rate constant, log(k), varies in an approximately linear fashion with the molar concentration of water. rsc.org This suggests that the solvent plays a critical role beyond just being a medium, potentially through specific solute-solvent interactions. rsc.org
The general mechanism for acid-catalyzed ester hydrolysis involves several equilibrium steps:
Protonation of the carbonyl oxygen to activate the ester. libretexts.org
Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org
Proton transfer to the -OR group, converting it into a good leaving group (an alcohol). libretexts.org
Elimination of the alcohol and reformation of the carbonyl group. libretexts.org
Deprotonation to yield the carboxylic acid and regenerate the acid catalyst. libretexts.org
Transesterification follows a similar mechanistic pathway, with an alcohol molecule acting as the nucleophile instead of water. nih.gov The kinetics are influenced by factors such as temperature, catalyst type and concentration, and the alcohol-to-ester ratio. nih.govsemanticscholar.org
| Factor | Observation | Reference |
|---|---|---|
| Organic Co-solvent (e.g., acetonitrile, THF) | Induces significant medium effects on the rate constant. | rsc.org |
| Water Concentration | log(k) varies approximately linearly with the molar concentration of water. | rsc.org |
| Water Activity | Yields only a minor contribution to the variation in rate constants. | rsc.org |
*Data based on studies of 4-methoxyphenyl-2,2-dichloroethanoate. rsc.org
Oxidation and Reduction Pathways of this compound Derivatives
The ester functional group itself is relatively resistant to oxidation. However, other parts of the molecule or its derivatives can be oxidized or reduced.
Reduction Pathways: The most common transformation of the ester group is reduction. As mentioned previously, powerful hydride reagents like lithium aluminum hydride (LiAlH4) are effective for this purpose. The mechanism involves the nucleophilic delivery of two hydride ions to the carbonyl carbon. libretexts.org The first hydride addition results in a tetrahedral intermediate that collapses to form an aldehyde, which is then rapidly reduced by a second hydride to an alkoxide. An aqueous workup then protonates the alkoxide to yield the primary alcohol, 3-(4-methoxyphenyl)propan-1-ol. libretexts.org The reduction of the analog methyl 3-(4'-methoxyphenyl)-2,2,4,4-tetramethylpentanoate with lithium aluminium hydride to the corresponding alcohol has been demonstrated as a key step in the synthesis of other complex molecules. researchgate.net
Oxidation Pathways: Direct oxidation of the this compound ester is not a common reaction under standard conditions. However, the aromatic ring or the benzylic position could potentially be oxidized under more forceful conditions, though this would likely lead to a mixture of products or degradation. A more controlled strategy involves the oxidation of derivatives. For example, if the ester were reduced to 3-(4-methoxyphenyl)propan-1-ol, this primary alcohol could then be oxidized. Depending on the reagent used, it could be selectively oxidized to the corresponding aldehyde, 3-(4-methoxyphenyl)propanal, or further to the carboxylic acid, 3-(4-methoxyphenyl)propanoic acid. solubilityofthings.com
Nucleophilic and Electrophilic Substitution Mechanisms on the Aryl Moiety and Ester Group
The chemical reactivity of this compound is characterized by two principal sites of reaction: the aromatic (aryl) moiety and the ester functional group. The aryl ring is susceptible to electrophilic substitution, while the ester group is prone to nucleophilic acyl substitution.
Substitution on the Aryl Moiety
The benzene (B151609) ring of this compound is substituted with a methoxy group (-OCH₃) and a propionyloxy group (-O-C(O)CH₂CH₃). The nature of these substituents dictates the ring's reactivity towards substitution reactions.
The aryl ring of this compound is highly activated towards electrophilic aromatic substitution. This heightened reactivity is due to the electronic effects of both the methoxy and propionyloxy substituents.
Mechanism and Directing Effects : The general mechanism for SEAr involves the attack of an electrophile (E⁺) on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org A subsequent deprotonation step restores the aromaticity of the ring. wikipedia.org
Methoxy Group (-OCH₃) : The methoxy group is a strong activating group. quora.com The oxygen atom donates electron density to the ring through resonance (a +M effect), which significantly outweighs its electron-withdrawing inductive effect (-I effect). libretexts.orgwikipedia.org This donation of electrons increases the nucleophilicity of the benzene ring, making it much more reactive than benzene itself. quora.comlibretexts.org The increased electron density is concentrated at the positions ortho and para to the methoxy group, making it an ortho, para-director. libretexts.orgorganicchemistrytutor.comyoutube.com
Propionyloxy Group (-O-C(O)CH₂CH₃) : The propionyloxy group, an acyloxy group, is also an activating, ortho, para-directing substituent. libretexts.org Similar to the methoxy group, the oxygen atom directly attached to the ring possesses lone pairs that can be delocalized into the aromatic system via resonance (+M effect), stabilizing the arenium ion intermediate formed during attack at the ortho and para positions. libretexts.org
Regioselectivity : With two activating, ortho, para-directing groups present, the position of electrophilic attack is determined by their combined influence. The methoxy group is generally considered a stronger activating group than the acyloxy group. masterorganicchemistry.com Therefore, electrophilic substitution is expected to be directed primarily to the positions ortho to the more powerful methoxy group (C3 and C5), as the para position is blocked. The high reactivity of the ring necessitates the use of mild reaction conditions to prevent polysubstitution. masterorganicchemistry.com
| Reaction | Reagents | Electrophile | Major Product(s) |
|---|---|---|---|
| Nitration | Dilute HNO₃ | NO₂⁺ | (2-Nitro-4-methoxyphenyl) propanoate and (3-Nitro-4-methoxyphenyl) propanoate |
| Halogenation | Br₂ in CCl₄ (no Lewis acid) | Br⁺ | (2-Bromo-4-methoxyphenyl) propanoate and (3-Bromo-4-methoxyphenyl) propanoate |
| Friedel-Crafts Acylation | CH₃COCl, mild Lewis acid (e.g., ZnCl₂) | CH₃CO⁺ | (2-Acetyl-4-methoxyphenyl) propanoate and (3-Acetyl-4-methoxyphenyl) propanoate |
Nucleophilic aromatic substitution on the aryl moiety of this compound is generally not a favored reaction pathway. The standard addition-elimination mechanism for SNAr requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a leaving group to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgchemistrysteps.com The methoxy and propionyloxy groups are electron-donating, which deactivates the ring toward nucleophilic attack by increasing its electron density. chemistrysteps.com Consequently, reactions with common nucleophiles under typical SNAr conditions are not expected to proceed.
Substitution on the Ester Group
The ester functional group is a primary site for reactivity in this compound, predominantly undergoing nucleophilic acyl substitution.
This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester. The reaction proceeds via a characteristic two-step addition-elimination mechanism, which forms a tetrahedral intermediate. masterorganicchemistry.comvanderbilt.edu The 4-methoxyphenoxide ion serves as the leaving group.
Hydrolysis (Saponification) : This is the base-mediated hydrolysis of the ester. The reaction with a strong base, such as sodium hydroxide (B78521), is effectively irreversible. masterorganicchemistry.com The nucleophilic hydroxide ion attacks the carbonyl carbon, leading to the formation of propanoate and 4-methoxyphenoxide. A subsequent acid workup protonates these species to yield propanoic acid and 4-methoxyphenol (B1676288). masterorganicchemistry.com
Transesterification : In the presence of an acid or base catalyst, an alcohol can act as a nucleophile, displacing the 4-methoxyphenol from the ester to form a new ester. This equilibrium-driven process is often advanced by using an excess of the reactant alcohol.
Aminolysis : The reaction with ammonia or a primary or secondary amine yields a propanamide. This reaction is typically slower than hydrolysis and may require heating, as amines are generally weaker nucleophiles than hydroxide ions. vanderbilt.edu
| Reaction | Reagents | Nucleophile | Products |
|---|---|---|---|
| Hydrolysis (Saponification) | 1. NaOH(aq), Heat 2. H₃O⁺ | ⁻OH | Propanoic acid and 4-Methoxyphenol |
| Transesterification | CH₃OH, H⁺ or ⁻OCH₃ (catalyst) | CH₃OH | Methyl propanoate and 4-Methoxyphenol |
| Aminolysis | NH₃ (excess), Heat | NH₃ | Propanamide and 4-Methoxyphenol |
The ester group does not undergo electrophilic substitution in the same manner as an aromatic ring. However, the carbonyl oxygen contains lone pairs of electrons and can act as a Lewis base. In the presence of a strong acid, the carbonyl oxygen can be protonated. This protonation enhances the electrophilicity of the carbonyl carbon, activating the ester group toward attack by weak nucleophiles, which is a key principle in acid-catalyzed nucleophilic acyl substitution reactions like the Fischer esterification.
Computational Chemistry and Theoretical Modeling of 4 Methoxyphenyl Propanoate
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic makeup and reactivity of (4-Methoxyphenyl) propanoate. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic ground state and its associated properties.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and vibrational frequencies of molecules. The process begins with geometry optimization, where the molecule's structure is computationally adjusted to find the lowest energy arrangement of its atoms. This optimized geometry represents the most stable three-dimensional conformation of the molecule in the gas phase. For this purpose, various functionals, such as B3LYP or PBE0, are combined with a basis set, like 6-31G* or def2-TZVP, to approximate the exchange-correlation energy, which is a key component of the total energy calculation.
Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of the molecule's vibrational modes, which correspond to the stretching, bending, and torsional motions of its bonds. The resulting theoretical vibrational spectrum can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to validate the accuracy of the computational model and aid in the assignment of experimental spectral bands. For instance, studies on related molecules like 4-methoxybenzaldehyde (B44291) have shown excellent agreement between DFT-calculated and experimental inelastic neutron scattering (INS) spectra, allowing for confident assignment of vibrational modes, including the torsions of the methoxy (B1213986) group.
Table 1: Representative Data from DFT Geometry Optimization (Note: The following data is illustrative of typical DFT outputs and is based on general principles, as specific published values for this compound are not readily available.)
| Parameter | Optimized Value | Method/Basis Set |
| Total Energy | Value in Hartrees | B3LYP/6-311++G(d,p) |
| C=O Bond Length | ~1.21 Å | B3LYP/6-311++G(d,p) |
| C-O-C Bond Angle (Ester) | ~117° | B3LYP/6-311++G(d,p) |
| O-CH3 Bond Length (Methoxy) | ~1.36 Å | B3LYP/6-311++G(d,p) |
This interactive table demonstrates the kind of data obtained from a DFT geometry optimization. The values are typical for similar functional groups.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic character. Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical reactivity descriptor. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as chemical potential, hardness, softness, and the electrophilicity index, which provide further insights into the molecule's stability and reaction tendencies. The spatial distribution of the HOMO and LUMO across the molecule reveals the likely sites for nucleophilic and electrophilic attack, respectively. For example, in a related Schiff base containing a 4-methoxyphenyl (B3050149) group, the HOMO was found to be localized over the phenyl ring, while the LUMO was distributed across other parts of the molecule, indicating distinct regions for electron donation and acceptance.
Table 2: Frontier Molecular Orbitals and Reactivity Descriptors (Note: This table illustrates the type of data derived from FMO analysis. Specific values for this compound would require a dedicated computational study.)
| Parameter | Definition | Typical Value/Interpretation |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Negative value (e.g., ~ -6.5 eV) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Negative or small positive value (e.g., ~ -1.0 eV) |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Large gap implies high stability; small gap implies high reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |
This interactive table explains the key concepts of FMO analysis. The values are representative and help in understanding the chemical reactivity of a molecule.
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies to find the most stable, or ground-state, conformation. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and performing energy calculations for each resulting structure. Computational studies on related methoxy-substituted compounds have successfully used DFT to determine the stabilities of different conformational isomers, revealing which structures are energetically favored.
Molecular Dynamics (MD) Simulations
While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. MD simulations calculate the trajectories of atoms and molecules over time by solving Newton's equations of motion, offering a dynamic picture of molecular interactions and movements.
In a biological context, this compound may act as a ligand that binds to a protein target. MD simulations are a cornerstone of studying these protein-ligand interactions. By placing the ligand in the binding site of a protein and simulating the system's movement over time, researchers can investigate the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex, and the conformational changes that may occur in both the ligand and the protein upon binding. These simulations can help elucidate the mechanism of action and predict the binding affinity, providing a theoretical foundation for drug design and discovery.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule (ligand) and a protein, thereby providing insights into the molecule's potential as a drug candidate. The process involves placing the ligand into the binding site of a target protein in various conformations and orientations and scoring each pose based on a calculated binding energy.
While molecular docking is a powerful tool in drug discovery, a review of scientific literature did not yield specific molecular docking studies conducted on this compound. Such a study would involve preparing the 3D structure of this compound and docking it against a library of known biological targets or a specific protein of interest to predict its binding mode and affinity.
A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or as an estimated free energy of binding (ΔG). This value helps to rank potential ligands and prioritize them for further experimental testing. The binding affinity is a measure of the strength of the interaction between the ligand and its molecular target. Common metrics include the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50), which can be computationally estimated.
Currently, there are no specific published binding affinity predictions for this compound against any molecular targets. A hypothetical study would yield data that could be presented as shown in Table 1, illustrating the kind of information that would be generated. The scores and affinities would be calculated based on the interactions observed in the docked pose, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Table 1: Hypothetical Predicted Binding Affinities for this compound (Note: The following data is for illustrative purposes only and is not derived from actual experimental or computational studies.)
| Molecular Target | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | -7.5 | 1.5 µM | Arg120, Tyr355, Ser530 |
| 5-Lipoxygenase (5-LOX) | -6.8 | 5.2 µM | His367, His372, Ile406 |
| Tyrosinase | -8.1 | 0.8 µM | His244, His259, Val283 |
Structure-based ligand design uses the 3D structure of the target protein to design molecules with higher affinity and selectivity. mdpi.com Once a binding mode is predicted through molecular docking, the ligand can be modified to improve its interactions with the protein. mdpi.com For instance, if a region of the binding pocket is unoccupied, chemical moieties can be added to the ligand to fill this space and form additional favorable interactions.
Pharmacophore modeling is another crucial aspect of computational drug design. nih.gov A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to be recognized by a specific biological target and to trigger a biological response. nih.govsiftdesk.org These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. researchgate.net
A pharmacophore model for this compound could be generated based on its structure or by analyzing its (hypothetically determined) binding mode within a target protein. Such a model serves as a 3D query to screen large compound libraries for molecules that share the same essential features and are therefore likely to bind to the same target.
Based on the chemical structure of this compound, a potential pharmacophore model would likely include the features listed in Table 2.
Table 2: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Description |
| Aromatic Ring | The methoxy-substituted benzene (B151609) ring. |
| Hydrogen Bond Acceptor | The oxygen atoms of the methoxy group and the carbonyl group of the ester. |
| Hydrophobic Center | The ethyl group of the propanoate moiety and the aromatic ring. |
This hypothetical model would guide the search for new, structurally diverse compounds with similar potential biological activity or could be used to design new derivatives of this compound with enhanced properties.
Advanced Analytical Methodologies for Research Applications of 4 Methoxyphenyl Propanoate
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating (4-Methoxyphenyl) propanoate from complex mixtures, such as reaction media or biological matrices, and for accurately quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful tools for the analysis of this compound. The development of a robust HPLC/UHPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
Typically, reversed-phase chromatography is employed, utilizing a nonpolar stationary phase like a C18 column. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer to control the pH. nih.gov The use of smaller particle sizes in UHPLC columns (typically <2 µm) allows for faster analysis times and improved resolution compared to traditional HPLC. sigmaaldrich.com
Method validation is a critical step to ensure the reliability of the analytical results. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. nih.gov For instance, linearity is assessed by analyzing a series of standard solutions of this compound across a range of concentrations to establish a linear relationship between peak area and concentration. nih.gov The detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which is dictated by the methoxyphenyl chromophore.
Interactive Table: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Value | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A common reversed-phase eluent balancing retention and elution time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 225 nm | Wavelength at which the methoxyphenyl group shows strong absorbance. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a premier technique for assessing the purity of this compound and for monitoring the progress of its synthesis. Due to its volatility, the compound is well-suited for GC analysis.
In a typical GC method, a sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. For purity analysis, a Flame Ionization Detector (FID) can be used, which provides a response proportional to the mass of carbon, allowing for the quantification of impurities. measurlabs.com
When coupled with a mass spectrometer, GC-MS provides not only retention time data but also a mass spectrum for the eluting compound. This spectrum serves as a chemical fingerprint, allowing for unambiguous identification. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For this compound, key fragments would arise from the cleavage of the ester bond and fragmentation of the methoxyphenyl group. This technique is sensitive enough to detect and identify trace-level impurities, making it invaluable for quality control. nih.gov
Interactive Table: Characteristic Mass Fragments (m/z) for a (4-Methoxyphenyl) Ester Derivative in GC-MS
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |
| 210 | [M]+ (Methyl 2-(4-methoxyphenoxy)propanoate) | Molecular ion peak, confirming the molecular weight of a related structure. datapdf.com |
| 151 | [M - C3H5O2]+ | Loss of the propanoate group from the molecular ion. datapdf.com |
| 123 | [C7H7O2]+ | Fragment corresponding to the methoxyphenoxy moiety. datapdf.com |
| 109 | [C6H5O2]+ | Further fragmentation of the methoxyphenyl group. datapdf.com |
Spectroscopic and Diffraction-Based Characterization Methodologies
Spectroscopic techniques are fundamental for the structural elucidation of this compound, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise molecular structure of this compound in solution. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov
For a complete and unambiguous structural assignment, advanced two-dimensional (2D) NMR techniques are employed. numberanalytics.com
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the spin systems within the propanoate chain and the aromatic ring. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings (over two to three bonds) between protons and carbons, which is crucial for connecting the ester functionality to the methoxyphenyl ring and the ethyl group. numberanalytics.comipb.pt
These advanced experiments collectively allow for the definitive assignment of every atom in the molecule, confirming its constitution and connectivity. researchgate.net
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Correlation |
| Methoxy (B1213986) (-OCH₃) | ~3.8 | ~55.5 | Singlet (s) / HMBC to C4 |
| Aromatic (C2, C6) | ~6.9 | ~114.5 | Doublet (d) / COSY to C3, C5 protons |
| Aromatic (C3, C5) | ~7.1 | ~122.0 | Doublet (d) / COSY to C2, C6 protons |
| Aromatic (C1-O) | - | ~150.0 | HMBC from C2, C6 protons |
| Aromatic (C4-OCH₃) | - | ~157.0 | HMBC from methoxy protons |
| Ester Carbonyl (C=O) | - | ~173.0 | HMBC from methylene (B1212753) protons |
| Methylene (-CH₂-) | ~2.6 | ~36.0 | Triplet (t) / COSY to methyl protons |
| Methyl (-CH₃) | ~1.2 | ~9.0 | Triplet (t) / COSY to methylene protons |
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. emerginginvestigators.org This is often achieved through esterification of 4-methoxyphenol (B1676288) with propanoic acid or its derivative. By monitoring the changes in the infrared spectrum over time, one can track the consumption of reactants and the formation of the product.
The key spectral changes to monitor include:
The disappearance of the broad O-H stretching band of the carboxylic acid reactant (around 3300-2500 cm⁻¹).
The disappearance of the O-H stretching band of the 4-methoxyphenol reactant (around 3400-3200 cm⁻¹).
The appearance and growth of the strong carbonyl (C=O) stretching band of the ester product, typically around 1750-1735 cm⁻¹. youtube.com
The appearance of the characteristic C-O stretching bands of the ester (around 1300-1000 cm⁻¹).
In-situ FTIR probes can be immersed directly into the reaction vessel, providing real-time data on reaction kinetics and helping to determine the reaction endpoint without the need for offline sampling and analysis. nih.gov
Interactive Table: Key FTIR Absorption Bands for Monitoring Esterification
| Wavenumber (cm⁻¹) | Functional Group | Role in Monitoring |
| 3400-3200 | O-H (Phenol) | Disappears as 4-methoxyphenol is consumed. |
| 3300-2500 | O-H (Carboxylic Acid) | Disappears as propanoic acid is consumed. |
| 1750-1735 | C=O (Ester) | Appears and increases as this compound is formed. youtube.com |
| 1710-1680 | C=O (Carboxylic Acid) | Disappears as propanoic acid is consumed. |
| 1300-1150 | C-O (Ester, Ar-O-C) | Appears and increases as the ester product is formed. |
UV-Visible (UV-Vis) spectroscopy is a straightforward and valuable method for quantitative analysis and kinetic studies involving this compound. The presence of the substituted benzene (B151609) ring (a chromophore) means the compound absorbs light in the UV region of the electromagnetic spectrum. researchgate.net
According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. To determine the concentration of this compound, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). sapub.org
This quantitative capability allows UV-Vis spectroscopy to be used for kinetic studies. ntnu.no By continuously monitoring the absorbance of a reaction mixture at the λmax of the reactant or product, the change in concentration over time can be recorded. youtube.com This data can then be used to determine reaction rates, rate constants, and reaction orders, providing crucial insights into the mechanism of reactions involving this compound. berkeley.edu
Interactive Table: Example Calibration Data for this compound by UV-Vis Spectroscopy
| Concentration (mg/L) | Absorbance at λmax (225 nm) |
| 1.0 | 0.112 |
| 2.5 | 0.280 |
| 5.0 | 0.561 |
| 7.5 | 0.842 |
| 10.0 | 1.123 |
X-ray Diffraction Analysis of Crystal Structures of this compound Derivatives
X-ray diffraction (XRD) is a fundamental technique for elucidating the three-dimensional atomic arrangement of crystalline solids. This methodology has been applied to various derivatives of this compound to understand their molecular conformation and intermolecular interactions in the solid state.
A study on N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, which share the N-(4-methoxyphenyl) moiety, revealed detailed structural information through single-crystal X-ray diffraction. mdpi.com The analysis of three geometric isomers showed that while bond lengths and angles were generally similar, the torsion angles involving the C1–S1–N1–C7 linkage differed significantly, leading to different relative orientations of the phenyl rings. mdpi.com These structural variations influence the intermolecular interactions, which include N–H⋯O hydrogen bonds. mdpi.com In two of the isomers, the sulfonamide oxygen acts as the hydrogen bond acceptor, while in the third, the methoxy oxygen is the acceptor. mdpi.com These differences in hydrogen bonding and molecular packing result in distinct crystalline architectures for each isomer. mdpi.com
In another example, the crystal structure of 4-{(1E)-1-[(carbamothioylamino)imino]ethyl}phenyl propanoate was determined. iucr.org The molecule adopts an E configuration around the C=N bond, and the propionate (B1217596) group is in an antiperiplanar conformation. iucr.org The crystal structure is stabilized by intramolecular N—H⋯N and C—H⋯O contacts, as well as intermolecular N—H⋯S and C—H⋯S hydrogen bonds, which link the molecules into ribbons. iucr.org
The analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide, another related structure, showed that the crystal packing is stabilized by a network of N-H···O and C-H···O hydrogen bonds, in addition to C-H···π and π···π interactions, forming complex supramolecular assemblies. eurjchem.com Similarly, a study on 2-methoxy-4,6-diphenylnicotinonitrile utilized XRD to confirm its orthorhombic crystal system and investigated the intermolecular interactions, such as π-π stacking and H⋯X contacts, which contribute to the stability of the crystal lattice. nih.gov
| Compound | Crystal System | Space Group | Key Interactions | Reference |
|---|---|---|---|---|
| N-(4-methoxyphenyl)-nitrobenzenesulfonamide Isomers | Varies with isomer | Varies with isomer | N–H⋯O hydrogen bonds, C–H⋯O interactions | mdpi.com |
| 4-{(1E)-1-[(carbamothioylamino)imino]ethyl}phenyl propanoate | Monoclinic | P2₁/c | N—H⋯S, C—H⋯S, N—H⋯N, C—H⋯O hydrogen bonds | iucr.org |
| N'-acetyl-N'-phenyl-2-naphthohydrazide | Triclinic | P-1 | N-H···O, C-H···O, C-H···π, π···π interactions | eurjchem.com |
| 2-methoxy-4,6-diphenylnicotinonitrile | Orthorhombic | P21212 | π-π stacking, H⋯X contacts | nih.gov |
Electrochemical and Sensor-Based Detection Methodologies
Electrochemical sensors offer a rapid, sensitive, and often cost-effective approach for the detection of various analytes. In the context of this compound and related compounds, electrochemical methods have been developed for diverse applications.
As previously mentioned, a significant application is the development of an electrochemical sensor for the simultaneous detection of BPA and UA. electrochemsci.org This sensor is based on a single-walled carbon nanotube paste electrode modified with magnesium layered hydroxide-3-(4-methoxyphenyl) propionate (MLH-MPP). electrochemsci.org The MLH-MPP nanocomposite acts as an effective electrocatalyst, enhancing the oxidation signals of both BPA and UA. electrochemsci.org The sensor's performance was optimized by adjusting parameters like the amount of modifier and the pH of the supporting electrolyte. electrochemsci.org Under optimal conditions, the sensor demonstrated good linearity and a low detection limit for both analytes, making it suitable for real-world sample analysis, such as in baby teethers and urine. electrochemsci.org
The principle of using modified electrodes to enhance electrochemical detection is a common strategy. For instance, a glassy carbon electrode modified with a titanium dioxide nanoparticles/reduced graphene oxide composite has been used for the detection of 4-nitrophenol. xmu.edu.cn This composite material increases the specific surface area and facilitates the electrochemical reaction of the analyte. xmu.edu.cn Similarly, biomass-derived activated carbon has been employed to create a sensor for 4-nitrophenol, with the material's high surface area and surface functional groups contributing to its catalytic activity. researchgate.netrsc.org
Furthermore, molecularly imprinted biopolymers (MIBPs) represent another advanced sensor technology. An electrochemical sensor based on a MoS₂ nanosheet-modified MIBP was developed for the detection of 4-ethylphenyl sulfate (B86663) (4-EPS), a uremic toxin. nih.gov This sensor demonstrated high sensitivity and selectivity for 4-EPS, with a wide linear range and a low limit of detection. nih.gov
| Analyte | Sensor Material | Detection Method | Linear Range | Limit of Detection | Reference |
|---|---|---|---|---|---|
| Bisphenol A (BPA) | MWCNT/MLH-MPP | Square Wave Voltammetry | 3.0 × 10⁻⁷ M - 1.0 × 10⁻⁴ M | 5.0 x 10⁻⁸ M | electrochemsci.org |
| Uric Acid (UA) | MWCNT/MLH-MPP | Square Wave Voltammetry | 1.0 × 10⁻⁷ M - 1.0 × 10⁻⁴ M | 5.0 x 10⁻⁸ M | electrochemsci.org |
| 4-Nitrophenol | TiO₂NPs/RGO/GCE | Differential Pulse Voltammetry | 10 μmol·L⁻¹ - 350 μmol·L⁻¹ | 0.13 μmol·L⁻¹ | xmu.edu.cn |
| 4-Nitrophenol | Biomass-derived Activated Carbon/GCE | Linear Sweep Voltammetry | Up to 500 μM | 0.16 μM | researchgate.netrsc.org |
| 4-Ethylphenyl Sulfate (4-EPS) | PDA@MoS₂-MIBP | Differential Pulse Voltammetry | 1-2200 ng/mL | 30 ng/mL | nih.gov |
Derivatization Protocols for Enhanced Analytical Performance
Derivatization is a chemical modification process used to convert an analyte into a new compound with properties that are more suitable for a particular analytical technique, most notably gas chromatography (GC) and high-performance liquid chromatography (HPLC). jfda-online.comlibretexts.org This process can improve volatility, thermal stability, chromatographic separation, and detector response. jfda-online.comsigmaaldrich.com
In the context of GC analysis, derivatization is often essential for compounds containing polar functional groups, such as alcohols, phenols, carboxylic acids, and amines. sigmaaldrich.com Silylation, for example, is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com The derivatization of fatty acids from plant extracts for GC analysis has been studied, comparing methods like methylation and silylation. nih.gov While silylation was effective for standards, methylation with (trimethylsilyl)diazomethane (TMSD) provided more precise quantitative results and fewer interferences for the complex plant lipid samples. nih.gov
For HPLC with UV-Vis detection, derivatization typically involves introducing a chromophore (a highly conjugated aromatic moiety) into the analyte molecule to enhance its absorptivity and thus improve detection sensitivity. libretexts.org For instance, benzoyl chloride can be used to derivatize hydroxyl groups and amines, introducing a spectroscopically useful phenyl group. libretexts.org
The choice of derivatization reagent and reaction conditions (e.g., temperature, time, and reagent concentration) is critical for the success of the analysis and must be optimized for each specific analyte and matrix. sigmaaldrich.com For example, the derivatization of estrogens with BSTFA required optimization of both temperature and reaction time to ensure complete derivatization of all active hydrogens. sigmaaldrich.com
While specific derivatization protocols for this compound itself are not detailed in the provided search results, the general principles of derivatization are highly applicable to this compound, particularly for GC-based analysis, given its ester and methoxy functional groups.
Mechanistic Studies of Biological Interactions of 4 Methoxyphenyl Propanoate in Vitro and in Vivo Models
Enzyme Modulation and Inhibition Mechanisms
The interaction of phenolic compounds with enzymes is a key area of research. These interactions can lead to the modulation of enzyme activity, including inhibition, which can have significant physiological consequences.
Interaction with Specific Enzyme Active Sites and Allosteric Modulation
Enzymes function through specific three-dimensional structures that include an active site where the substrate binds and is converted to a product. nih.gov Allosteric modulators can bind to a site other than the active site, inducing a conformational change that alters the enzyme's activity. wikipedia.orgrsc.org
Studies on related compounds provide insights into potential mechanisms. For instance, chorismate mutase catalyzes the rearrangement of chorismate to prephenate. Molecular dynamics simulations have shown that the enzyme's active site can bind to less active conformers of the substrate and convert them into the reactive form necessary for the chemical reaction. nih.gov This highlights the importance of the enzyme's active site in dictating substrate conformation and catalytic efficiency.
Furthermore, allosteric modulation is a significant mechanism for regulating enzyme function. For example, allosteric effector antibodies have been shown to either stimulate or inhibit the activity of Trypanosoma vivax nucleoside hydrolase, depending on the substrate. nih.gov This substrate-dependent modulation is due to the allosteric effector altering the rates of different steps in the catalytic pathway. nih.gov
Enzymatic Reaction Kinetics and Inhibition Constants
Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. youtube.com Key parameters in enzyme kinetics include the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat), which is the turnover number of the enzyme. youtube.comlibretexts.org The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency. youtube.comlibretexts.org
Inhibition of enzyme activity can be reversible or irreversible. nih.govmdpi.com Reversible inhibition can be competitive, non-competitive, or uncompetitive, each characterized by distinct effects on Km and Vmax. researchgate.net Inhibition constants, such as Ki, are used to quantify the potency of an inhibitor. researchgate.net For instance, in the kinetic resolution of trans-methyl (4-methoxyphenyl)glycidate using Lecitase® Ultra, the reaction followed Michaelis-Menten kinetics with an apparent Km of 0.53 M. researchgate.net
The table below summarizes key kinetic parameters and their significance in understanding enzyme-catalyzed reactions.
| Parameter | Description | Significance |
| Vmax | The maximum rate of an enzyme-catalyzed reaction. youtube.com | Indicates the enzyme's catalytic capacity when saturated with substrate. |
| Km | The substrate concentration at which the reaction rate is half of Vmax. libretexts.org | Reflects the affinity of the enzyme for its substrate. |
| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. youtube.com | Measures the catalytic activity of the enzyme. |
| kcat/Km | The specificity constant. libretexts.org | Represents the overall catalytic efficiency of the enzyme. |
| Ki | The inhibition constant. researchgate.net | Quantifies the potency of an inhibitor. |
Receptor Binding and Signaling Pathway Modulation
The interaction of compounds with cellular receptors can trigger a cascade of downstream signaling events, ultimately leading to a physiological response.
Ligand-Receptor Affinity Studies in Non-Human Models
Receptor binding affinity is a measure of the strength of the interaction between a ligand and its receptor. In a study on a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), a strong binding affinity to STAT3 was observed with a value of -8.2 kcal/mol. nih.gov This high affinity suggests a potent interaction with the receptor.
Studies on 4-methoxybenzoate (B1229959) monooxygenase from Pseudomonas putida revealed a Km value of 31 +/- 11 microM for the interaction between the reductase and putidamonooxin components, indicating the affinity between these two parts of the enzyme system. nih.gov
Downstream Cellular Pathway Analysis in Mechanistic Investigations
The binding of a ligand to its receptor initiates a series of intracellular events known as a signaling pathway. These pathways often involve a cascade of protein-protein interactions and post-translational modifications that amplify the initial signal.
For instance, the compound MMPP was found to inhibit the STAT3 pathway, which in turn reduced the expression of inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Furthermore, MMPP treatment decreased the levels of β-secretase and Aβ generation, which are implicated in amyloidogenesis. nih.gov
In another study, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite of dietary polyphenols, was shown to modulate redox signaling pathways. mdpi.com High doses of HMPA increased the expression of the antioxidant enzyme Sod1 while suppressing Nqo1 expression in the soleus muscle of mice. mdpi.com Low-dose HMPA was found to increase the gene expression of Sirt1 and Nrf1, as well as AMPK phosphorylation, suggesting an improvement in mitochondrial biogenesis. mdpi.com These findings indicate that the compound can influence multiple downstream cellular pathways. Functional and pathway enrichment analysis of differentially expressed genes can help identify key molecular mechanisms. nih.gov Tools like Reactome provide a database for visualizing and analyzing such pathways. reactome.orgnih.gov
Cellular Effects and Mechanistic Toxicology (non-clinical)
Investigating the effects of a compound at the cellular level is crucial for understanding its potential biological activities and toxicological profile.
In vitro studies on (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a phenstatin (B1242451) analog, demonstrated cytotoxic effects on tumor cell lines with IC50 values in the nanomolar range. nih.gov This compound also inhibited the development of sea urchin embryos. nih.gov Importantly, PHT did not cause hemolysis of mouse erythrocytes, suggesting that its cytotoxicity is not due to membrane damage. nih.gov In vivo studies with PHT in mice bearing sarcoma 180 cells showed tumor inhibition. nih.gov Histopathological analysis of major organs indicated only moderate effects, and there were no significant changes in the enzymatic activity of transaminases or urea (B33335) levels. nih.gov
Cytotoxicity Mechanisms in Tumor Cell Lines (In Vitro)
While direct studies on the cytotoxicity of (4-Methoxyphenyl) propanoate are limited, research on related compounds containing the 4-methoxyphenyl (B3050149) moiety provides insights into potential mechanisms. For instance, a compound structurally related to this compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), has demonstrated significant cytotoxic effects in various tumor cell lines. nih.gov The primary mechanism of its cytotoxicity is believed to be the inhibition of tubulin polymerization, a critical process for cell division. nih.gov
Studies on another related compound, 2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol (MMPP), have shown that it can induce apoptosis (programmed cell death) in breast cancer cells. nih.gov This is achieved through the dual regulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.gov The inhibition of VEGFR2 and activation of PPARγ by MMPP leads to the suppression of the AKT signaling pathway, a key regulator of cell survival, ultimately resulting in cancer cell death. nih.gov These findings suggest that compounds with a 4-methoxyphenyl group may exert their cytotoxic effects through multiple pathways, including disruption of the cytoskeleton and induction of apoptosis.
Table 1: Cytotoxicity Mechanisms of this compound and Related Compounds in Tumor Cell Lines (In Vitro)
| Compound | Cell Line(s) | Mechanism of Action |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) | Various tumor cell lines | Tubulin inhibition nih.gov |
| 2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol (MMPP) | Breast cancer cells | Dual regulation of VEGFR2 and PPARγ, leading to apoptosis nih.gov |
Antimitotic and Antiproliferative Activity in Non-Human Experimental Models
The antimitotic and antiproliferative properties of compounds related to this compound have been demonstrated in non-human experimental models. The aforementioned PHT, a tubulin inhibitor, has been shown to inhibit the development of sea urchin embryos, a classic model for studying cell division and antimitotic effects. nih.gov PHT's ability to disrupt cell cleavage in this model further supports its role as an antimitotic agent. nih.gov
In vivo studies using mice inoculated with sarcoma 180 cells have also shown the antitumor activity of PHT, with significant inhibition of tumor growth observed. nih.gov This suggests that the antiproliferative effects seen in vitro can translate to a reduction in tumor progression in a living organism. The mechanism behind this in vivo activity is likely linked to the compound's ability to interfere with the mitotic apparatus of cancer cells, thereby halting their proliferation.
Neuroprotective Mechanisms in Cellular Models
The potential neuroprotective effects of compounds containing the 4-methoxyphenyl structure have been explored in various cellular models of neurodegenerative diseases. While direct evidence for this compound is not available, studies on similar molecules suggest possible mechanisms of action.
One key mechanism is the modulation of signaling pathways involved in cell survival and inflammation. For example, some compounds have been shown to protect neuronal cells by activating the PI3K/Akt pathway and inhibiting pathways that lead to apoptosis. nih.gov Another potential neuroprotective strategy involves the activation of the Nrf2/HO-1 pathway, which plays a crucial role in protecting cells from oxidative stress, a major contributor to neuronal damage in neurodegenerative disorders. nih.gov Furthermore, some plant-derived compounds with structural similarities have demonstrated the ability to inhibit neuroinflammation, which is a key factor in the progression of diseases like Parkinson's and Alzheimer's. researchgate.net
Antimicrobial and Antifungal Activity Studies (in vitro/non-human)
The antimicrobial and antifungal potential of compounds structurally related to this compound has been an area of active research. These studies highlight the diverse mechanisms by which these compounds can inhibit the growth of pathogenic microorganisms.
Bacterial Growth Inhibition Mechanisms and Susceptibility
Research has shown that compounds containing the 4-methoxyphenyl group can exhibit antibacterial activity. For instance, methoxyphenyl-oxime, isolated from Streptomyces pratensis, has demonstrated effectiveness against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). annexpublishers.co The precise mechanism of action for this compound has not been fully elucidated, but it is suggested to have a specific bacterial target, as it was not effective against all tested bacteria or fungi. annexpublishers.co
Other related compounds, such as 2-hydroxy-4-methoxybenzaldehyde, have also shown broad-spectrum antibacterial activity. nih.gov The mechanisms of bacterial growth inhibition by such compounds can be multifaceted, potentially involving the disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis. nih.govlumenlearning.com
Table 2: Bacterial Susceptibility to Compounds Related to this compound
| Compound | Susceptible Bacteria |
| Methoxyphenyl-oxime | Methicillin-resistant Staphylococcus aureus (MRSA) and other clinical isolates annexpublishers.co |
| 2-Hydroxy-4-methoxybenzaldehyde | Various pathogenic bacteria nih.gov |
Fungal Growth Inhibition Mechanisms
Several compounds possessing the 4-methoxyphenyl moiety have demonstrated notable antifungal properties. For example, 4-Methoxycinnamic acid has been shown to exert its antifungal effects by inhibiting the synthesis of the fungal cell wall and altering the permeability of the fungal cell membrane. nih.gov This disruption of essential cellular structures is a common and effective mechanism for antifungal agents.
Substituted styryl-4-methoxyphenyl ketones have also been identified as having antifungal activity against species such as Aspergillus niger, Mucor species, and Trichoderma viride. researchgate.net The presence of the 4-methoxyphenyl group in these molecules appears to be important for their antifungal potential. While the exact molecular targets may vary, the general mechanisms often involve the disruption of cell membrane integrity, inhibition of ergosterol (B1671047) synthesis (a key component of fungal cell membranes), or the generation of reactive oxygen species that are toxic to the fungal cells. sigmaaldrich.com
Structure Activity Relationships Sar and Structure Property Relationships Spr of 4 Methoxyphenyl Propanoate Analogs
Correlating Structural Modifications with Biological Activities (Mechanistic Focus)
The biological effects of (4-Methoxyphenyl) propanoate analogs are intricately linked to their molecular structure. By systematically altering different parts of the molecule, researchers can probe the mechanisms of interaction with biological targets such as enzymes and receptors.
Substituent Effects on Enzyme Inhibition and Receptor Binding
The nature and position of substituents on the aromatic ring and the propanoate side chain of this compound analogs can dramatically alter their ability to inhibit enzymes and bind to receptors.
One area of investigation has been the development of analogs as enzyme inhibitors. For instance, a study on a series of 4-methoxyphenylacetic acid esters, which are structurally related to this compound, as inhibitors of 15-lipoxygenase (15-LOX) revealed key structure-activity relationships (SAR). nih.gov The study demonstrated that the inhibitory activity was sensitive to the nature of the ester group. Docking studies suggested that the carbonyl group of the ester orients towards the Fe(III)-OH moiety in the active site of the enzyme, forming a hydrogen bond. nih.gov The lipophilicity of the ester substituent also played a crucial role, indicating that hydrophobic interactions are significant for enzyme inhibition. nih.gov
In the context of receptor binding, modifications to the core structure of this compound analogs can influence their affinity and selectivity for various receptors. For example, in a series of trihexyphenidyl (B89730) analogs, methylation or halogenation of the benzene (B151609) ring was found to enhance the compound's ability to block the binding of a cocaine analog to the dopamine (B1211576) transporter. johnshopkins.edu While not directly this compound, these findings highlight a common principle where substituents can modulate receptor interactions.
The table below summarizes the inhibitory activity of some 4-methoxyphenylacetic acid esters against soybean 15-lipoxygenase (SLO), illustrating the impact of the ester substituent on enzyme inhibition.
| Compound | Ester Substituent (R) | IC50 (µM) for SLO Inhibition |
| 7a | Methyl | > 50 |
| 7b | Ethyl | 25.4 |
| 7c | Propyl | 10.2 |
| 7d | Isopropyl | 3.8 |
| 7e | Butyl | 1.9 |
| Data sourced from a study on 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors. nih.gov |
Stereochemical Influence on Biological Interaction Profiles
Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as enantiomers can exhibit different affinities and efficacies when interacting with chiral biological macromolecules like enzymes and receptors. nih.govnih.gov This principle is highly relevant to this compound analogs that possess a chiral center.
While direct studies on the stereochemical influence of this compound enantiomers are not extensively documented in the reviewed literature, the importance of stereochemistry is well-established for other structurally related compounds. For example, in a study of pantothenamide-type pantothenate kinase inhibitors, stereospecific binding was observed, indicating that the enzyme's active site can differentiate between stereoisomers. nih.gov Similarly, research on nature-inspired 3-Br-acivicin isomers and their derivatives demonstrated that only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity. nih.govnih.govresearchgate.net This stereoselectivity was attributed to potential differences in uptake mediated by transport systems and in the interaction with the target enzyme. nih.govnih.gov
These examples strongly suggest that the biological activity of chiral this compound analogs would also be stereodependent. The specific spatial arrangement of the propanoate group and any substituents would likely lead to differential interactions with the binding sites of enzymes or receptors, resulting in one enantiomer being more potent or having a different pharmacological profile than the other.
Structure-Property Relationships in Chemical Design
Understanding the relationship between the molecular structure of this compound analogs and their chemical properties is fundamental for designing new molecules with desired reactivity, selectivity, and utility for specific research applications.
Influence of Molecular Structure on Reactivity and Selectivity
The reactivity and selectivity of this compound analogs in chemical reactions are governed by the electronic and steric effects of their constituent groups. The methoxy (B1213986) group at the para position of the phenyl ring is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions.
The position of the methoxy group on the phenyl ring can significantly affect the reactivity of the compound. researchgate.net For instance, in the context of triphenylamine-based chalcones, the position of the methoxy substituent influences the electronic properties and photochemical reactivity of the molecule. researchgate.net While a direct comparison for this compound is not provided, the principle that the substituent position alters electronic distribution and thus reactivity is broadly applicable.
The nature of the ester group in this compound can also influence its reactivity. For example, the susceptibility of the carbonyl group to nucleophilic attack can be modified by altering the alcohol moiety of the ester, which in turn can affect the compound's stability and its potential as a pro-drug.
Rational Design of Analogs for Specific Research Objectives (e.g., improved synthetic utility)
The rational design of this compound analogs involves the deliberate modification of the lead structure to achieve specific research goals, such as enhanced biological activity or improved properties for synthetic applications. researchgate.netmdpi.commdpi.comnih.gov
For instance, in the development of enzyme inhibitors, analogs can be designed based on the structure of the enzyme's active site. This approach was used in the design of pantothenamide inhibitors, where analogs were created to target a lipophilic pocket adjacent to the pantothenate binding site. nih.gov Similarly, guided by the pharmacophoric features of known antagonists, novel series of 4-methoxyphenyl (B3050149) pyrazole (B372694) and pyrimidine (B1678525) derivatives were designed and synthesized as dual EGFR/VEGFR-2 inhibitors. nih.gov
For improving synthetic utility, analogs can be designed to incorporate functional groups that facilitate specific chemical transformations. For example, introducing a reactive handle at a specific position on the molecule can allow for the straightforward attachment of fluorescent probes, affinity labels, or other molecular entities to study biological processes. While specific examples for this compound were not detailed in the provided search results, the general principles of rational drug design and the synthesis of functionalized analogs are widely applied in medicinal chemistry. mdpi.com
Environmental Fate and Degradation Mechanisms of 4 Methoxyphenyl Propanoate
Abiotic Degradation Pathways
Abiotic degradation involves non-biological processes, primarily the reaction with water (hydrolysis) and the action of sunlight (photodegradation), which can initiate the breakdown of the compound without microbial intervention.
The ester linkage in (4-Methoxyphenyl) propanoate is susceptible to hydrolysis, a chemical reaction with water that cleaves the bond to form an alcohol and a carboxylic acid. lumenlearning.com This process can be catalyzed by either acids or bases. chemguide.co.uk
Acid-Catalyzed Hydrolysis : In acidic aquatic environments, the hydrolysis of this compound is a reversible reaction. The process is catalyzed by the presence of hydronium ions (H₃O⁺), which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. chemguide.co.ukyoutube.com The reaction yields 4-methoxyphenol (B1676288) and propanoic acid. Due to its reversibility, the reaction's completion depends on the concentration of water. chemguide.co.uk This mechanism is generally analogous to the reverse of Fischer esterification. wikipedia.org
Base-Catalyzed Hydrolysis (Saponification) : Under alkaline conditions (high pH), the ester undergoes irreversible hydrolysis via saponification. The hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon. wikipedia.org This forms a tetrahedral intermediate which then collapses, expelling the 4-methoxyphenoxide anion as the leaving group. The resulting propanoic acid quickly donates a proton to the highly basic phenoxide, leading to the formation of a carboxylate salt (propanoate) and 4-methoxyphenol. lumenlearning.comwikipedia.org This pathway is generally faster and more common in environmental systems with a basic pH. The base-catalyzed hydrolysis of esters typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org While specific kinetic data for this compound is not readily available, studies on similar aromatic esters confirm this mechanism. chemrxiv.orgepa.gov
The rate of hydrolysis is influenced by temperature, pH, and the presence of catalysts. Phenyl esters with electron-withdrawing groups on the phenyl ring tend to hydrolyze faster, while electron-donating groups can slow the reaction. chemrxiv.org
Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. While direct photolysis data for this compound is limited, the process can be inferred from studies on structurally similar compounds like anisole (B1667542) (methoxybenzene). escholarship.org
The primary targets for photodegradation are the aromatic ring and the C-O bonds of the ether and ester groups. The absorption of UV light can excite the molecule to a higher energy state, leading to bond cleavage. A likely pathway involves the cleavage of the O–CH₃ bond of the methoxy (B1213986) group or the C-O bond of the ester, forming radical intermediates. For instance, the decomposition of anisole on catalytic surfaces has been shown to produce phenoxy radicals. escholarship.org These highly reactive radicals can then participate in a cascade of secondary reactions, including reactions with oxygen, leading to hydroxylated derivatives and eventual ring-opening products.
Indirect photodegradation can also occur, where other substances in the water, such as dissolved organic matter or nitrate (B79036) ions, absorb sunlight and produce reactive species like hydroxyl radicals (•OH) that then attack the this compound molecule. Furthermore, photocatalysis on the surface of semiconductor minerals like titanium dioxide (TiO₂), which can be present in suspended sediments, can significantly accelerate degradation. acs.org
Biotic Degradation Processes
Biotic degradation, mediated by microorganisms and their enzymes, is often the most significant pathway for the complete mineralization of organic compounds in the environment.
A diverse range of bacteria and fungi in soil and aquatic systems can utilize aromatic esters as a source of carbon and energy. The degradation of this compound likely proceeds through several key enzymatic steps.
Ester Cleavage : The initial and most common step is the hydrolysis of the ester bond by extracellular or intracellular esterase enzymes, yielding 4-methoxyphenol and propanoic acid. researchgate.net The propanoic acid can be readily integrated into central metabolic pathways like the citric acid cycle.
O-Demethylation : The methoxy group is a common target for microbial enzymes. Aerobic bacteria, such as those from the genus Methylobacterium, can metabolize methoxylated aromatic compounds. frontiersin.org They employ monooxygenase enzymes to cleave the methyl group, a process known as O-demethylation. This reaction converts the methoxy group into a hydroxyl group and releases formaldehyde, which can then be assimilated by methylotrophic bacteria. frontiersin.org
Hydroxylation and Ring Fission : The resulting phenolic intermediates, such as 4-methoxyphenol or hydroquinone (B1673460) (from demethylation followed by hydroxylation), undergo further transformation. Aerobic bacteria use powerful dioxygenase enzymes to hydroxylate the aromatic ring, typically forming catechols or protocatechuates. unesp.brnih.gov These di-hydroxylated intermediates are then susceptible to enzymatic ring cleavage, where dioxygenases break open the aromatic ring to form aliphatic acids (e.g., muconic acid derivatives), which are further metabolized to CO₂ and water. unesp.br
Anaerobic bacteria can also degrade methoxylated aromatics. For example, acetogenic bacteria like Acetobacterium woodii and Eubacterium limosum have been shown to convert methoxybenzoic acids to their corresponding hydroxybenzoic acids, utilizing the methyl group for their C1 metabolism. nih.gov
The microbial degradation described above is driven by specific enzymes. The key enzyme classes involved in the breakdown of this compound in environmental matrices include:
Esterases and Lipases : These hydrolases are widespread in microorganisms and are responsible for the initial cleavage of the ester bond. thieme-connect.dersc.org They function by using a catalytic triad (B1167595) (often involving serine, histidine, and an acidic amino acid) to perform a nucleophilic attack on the ester's carbonyl carbon, leading to hydrolysis. nih.gov
Monooxygenases : These enzymes are crucial for the initial attack on the aromatic ring and the methoxy group in aerobic environments. They incorporate one atom of molecular oxygen (O₂) into the substrate. Cytochrome P450 monooxygenases, for example, are known to be involved in the O-dealkylation of methoxylated compounds. researchgate.net
Dioxygenases : These enzymes incorporate both atoms of O₂ into the aromatic ring, leading to the formation of cis-dihydrodiols, which are key intermediates in the pathway to ring fission. Subsequent dehydrogenases re-aromatize the ring to form catechols. Ring-cleavage dioxygenases then catalyze the critical step of breaking the aromatic ring. nih.gov
Environmental Metabolites and Transformation Products Research
Research into the environmental fate of pollutants consistently shows that the resulting transformation products (TPs) can sometimes be as, or even more, prevalent and persistent than the parent compound. usgs.govnih.govnih.gov For this compound, a profile of expected metabolites can be predicted based on its degradation pathways.
Primary Metabolites : The most immediate transformation products would be 4-methoxyphenol and propanoic acid from hydrolytic cleavage of the ester bond. chemguide.co.uk An alternative primary metabolite would be 4-hydroxyphenyl propanoate resulting from microbial O-demethylation.
Secondary Metabolites : Further degradation of the primary metabolites would lead to a range of secondary products.
4-methoxyphenol can be demethylated to hydroquinone (1,4-dihydroxybenzene).
Hydroquinone and other phenolic intermediates are precursors to ring-fission products. For example, the degradation of similar aromatic compounds by bacteria like Pseudomonas can lead to the formation of 2-hydroxymuconate derivatives after ring cleavage. researchgate.net
Mineralization Products : The ultimate fate of the compound through biotic pathways is mineralization, where the organic carbon is completely converted to carbon dioxide (CO₂) and water (H₂O) .
The table below summarizes the expected transformation products from the principal degradation routes.
| Degradation Pathway | Key Reaction | Primary Transformation Product(s) | Potential Secondary Product(s) |
|---|---|---|---|
| Abiotic Hydrolysis | Ester Cleavage | 4-Methoxyphenol, Propanoic Acid | - |
| Photodegradation | Photolysis / Radical Formation | Phenoxy Radicals, Hydroxylated Derivatives | Ring-Opened Aliphatic Acids |
| Biotic Degradation | Enzymatic Ester Hydrolysis | 4-Methoxyphenol, Propanoic Acid | Hydroquinone, Catechols, Muconic Acid Derivatives |
| Enzymatic O-Demethylation | 4-Hydroxyphenyl propanoate |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4-methoxyphenyl)propanoate derivatives, and how do reaction conditions influence yield?
- Methodology :
-
Esterification : React 4-methoxyphenylpropanoic acid with alcohols (e.g., ethanol, methanol) under acidic catalysis (e.g., H₂SO₄) at reflux (60–80°C). Yields range from 70–90% depending on stoichiometry .
-
Acylation : Use acetyl chloride or acyl halides to introduce ketone groups at the α-position (e.g., methyl 3-(4-methoxyphenyl)-2-oxopropanoate). Requires anhydrous conditions and base catalysts (e.g., pyridine) .
-
Biocatalytic synthesis : Freeze-dried Yarrowia lipolytica biomass catalyzes esterification of phenylpropanoic acids with alcohols, achieving up to 98% conversion in 2 hours .
- Key Data :
| Method | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|
| Esterification | H₂SO₄ | 80°C | 85% | |
| Biocatalysis | Y. lipolytica | 30°C | 98% |
Q. Which spectroscopic techniques are critical for characterizing (4-methoxyphenyl)propanoate derivatives?
- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., δ 3.77 ppm for methoxy groups in ethyl 3-(4-methoxyphenyl)propanoate) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 209.12 for methyl derivatives) .
- HPLC : Quantifies metabolite profiles in propanoate metabolism studies (e.g., detection of 3-(4-hydroxyphenyl)propanoate intermediates) .
Advanced Research Questions
Q. How can enantioselective synthesis of (4-methoxyphenyl)propanoate derivatives be optimized?
- Methodology :
-
Lewis base catalysis : Use chiral phosphine catalysts (e.g., (R)-BINOL) for asymmetric allylic hydroxylation of Morita-Baylis-Hillman carbonates, achieving >80% enantiomeric excess (e.g., methyl-3-hydroxy-2-methylene-3-(4-methoxyphenyl)propanoate) .
-
Retrosynthesis AI tools : Leverage databases (PISTACHIO, Reaxys) to predict feasible routes for stereoselective synthesis .
- Case Study :
-
Product : (R)-1-(4-Methoxyphenyl)propan-2-amine
-
Conditions : Chiral resolution via HPLC with amylose-based columns .
Q. What strategies resolve contradictions in thermodynamic data (e.g., boiling points) for (4-methoxyphenyl)propanoate derivatives?
- Validation Protocol :
Cross-reference NIST data (e.g., Tboil = 418.2 K for 1-(4-methoxyphenyl)-2-propanone) with experimental replicates .
Use differential scanning calorimetry (DSC) to verify phase transitions.
Apply computational chemistry (DFT) to model vaporization enthalpies and identify outliers (e.g., deviations >2σ from mean) .
Q. How do structural modifications (e.g., halogenation) impact the biological activity of (4-methoxyphenyl)propanoate derivatives?
- Case Studies :
-
Fluorinated derivatives : Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate shows enhanced binding to mitochondrial aconitase (IC₅₀ = 12 µM vs. 45 µM for non-halogenated analogs) .
-
Amino-substituted analogs : Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride exhibits neuroprotective effects in vitro (EC₅₀ = 8.2 µM) .
- Mechanistic Insight :
-
Electron-withdrawing groups (e.g., -NO₂, -F) increase electrophilicity, enhancing enzyme inhibition .
Data Analysis & Experimental Design
Q. What bioinformatics tools are recommended for analyzing propanoate metabolism pathways in in vitro studies?
- Workflow :
HPLC raw data : Process using OpenChrom or MZmine for peak alignment .
Pathway mapping : Use KEGG or MetaCyc to identify perturbed metabolites (e.g., propionyl-CoA, methylcitrate) .
Statistical validation : Apply multivariate analysis (PCA/PLS-DA) to distinguish treatment effects .
Q. How can machine learning improve retrosynthetic planning for novel (4-methoxyphenyl)propanoate analogs?
- Approach :
- Train models on Reaxys/BKMS datasets to predict one-step reactions (e.g., esterification, acylation) with >90% accuracy .
- Prioritize routes with minimal byproducts using "green chemistry" metrics (e.g., E-factor < 2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
